5,7-Dimethyl-4-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWWTAMEUZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C=CNC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588883 | |
| Record name | 5,7-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-56-6 | |
| Record name | 5,7-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Dimethyl 4 Hydroxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to determine the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 5,7-dimethyl-4-hydroxyquinoline is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the quinoline (B57606) ring system.
The two methyl groups at positions 5 and 7 would likely appear as singlets in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. The aromatic protons on the quinoline ring would resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. Specifically, the proton at position 8 (H-8) would likely be a singlet, and the protons at positions 2, 3, and 6 would show characteristic splitting patterns based on their coupling with neighboring protons. The hydroxyl proton at position 4 is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In some cases, its signal may be exchanged with deuterium (B1214612) when a deuterated solvent like D₂O is used.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.0-8.2 | Doublet |
| H-3 | ~6.5-6.8 | Doublet |
| H-6 | ~7.2-7.4 | Singlet |
| H-8 | ~7.5-7.7 | Singlet |
| 5-CH₃ | ~2.4 | Singlet |
| 7-CH₃ | ~2.3 | Singlet |
| 4-OH | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to each carbon atom in the structure.
The carbons of the methyl groups at positions 5 and 7 would appear at the most upfield positions, typically in the range of δ 15-25 ppm. The aromatic and quinoline ring carbons would resonate in the downfield region, from approximately δ 110 to 160 ppm. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded and appear at a higher chemical shift, likely around δ 150-160 ppm. The quaternary carbons (C-4, C-5, C-7, C-8a, and C-4a) can be distinguished from the carbons bearing protons (CH) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140-145 |
| C-3 | ~110-115 |
| C-4 | ~155-160 |
| C-4a | ~140-145 |
| C-5 | ~130-135 |
| C-6 | ~125-130 |
| C-7 | ~135-140 |
| C-8 | ~120-125 |
| C-8a | ~145-150 |
| 5-CH₃ | ~20-25 |
| 7-CH₃ | ~15-20 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl C-H | Stretching | 2850-2960 |
| C=C/C=N (Ring) | Stretching | 1450-1650 |
| C-O | Stretching | 1200-1300 |
Studies on related hydroxyquinolines, such as 5-hydroxyquinoline, have shown that the position of the hydroxyl group can influence the electronic structure and vibrational frequencies. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. youtube.com The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 173.21 u. sigmaaldrich.com
The fragmentation pattern of quinoline derivatives is often characterized by the loss of small neutral molecules. cdnsciencepub.commcmaster.ca For this compound, a common fragmentation pathway would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, resulting in a fragment ion. Another potential fragmentation is the loss of a methyl radical (CH₃) from the molecular ion. The fragmentation of the hydroxyl group can also occur, leading to characteristic fragment ions. The study of fragmentation behaviors in isoquinoline (B145761) alkaloids suggests that the presence of substituent groups significantly influences the fragmentation pathways. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 158 | [M - CH₃]⁺ |
| 145 | [M - CO]⁺ or [M - N₂]⁺ |
| 144 | [M - HCN - H]⁺ |
| 115 | Further fragmentation products |
X-ray Crystallography for Solid-State Structure Elucidation
Computational and Theoretical Investigations of 5,7 Dimethyl 4 Hydroxyquinoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives. scirp.orgscilit.comscirp.orgresearchgate.net Calculations are often performed using the B3LYP functional combined with basis sets like 6-311G(d) or 6-311++G(d,p), in both gas phase and in the presence of solvents to mimic physiological conditions. scirp.orgscirp.orgresearchgate.netresearchgate.net
Tautomeric Stability Analysis
Theoretical studies on quinoline-4-one derivatives have revealed that the ketone forms are generally more stable than the enol forms. scirp.orgscilit.com The thermodynamic parameters calculated using DFT show an equilibrium relationship between the different tautomers. scirp.orgscilit.comscirp.orgresearchgate.net For instance, in a study of 4-hydroxyquinoline (B1666331) derivatives, the X1 (keto) form was found to be the most stable and dominant tautomer for both electron-withdrawing and electron-releasing derivatives. researchgate.net An exception was noted for the 8-OH substituted isomer in the gas phase, where the X2 (enol) form could be more stable if an intramolecular hydrogen bond is formed. researchgate.net The reaction enthalpies for the keto-enol equilibrium are typically positive, indicating that the conversion is an endothermic process. scirp.org
Conformational Analysis and Energetics
DFT calculations are also employed to analyze the conformational landscape and energetics of 5,7-Dimethyl-4-hydroxyquinoline and its derivatives. By optimizing the molecular geometries, researchers can identify the most stable conformations. researchgate.neteurjchem.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these studies. The HOMO-LUMO energy gap (ΔE) provides insights into the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net For quinoline-4-one derivatives, these energy gaps have been calculated to decrease in a solvent medium compared to the gas phase, indicating increased reactivity in solution. scirp.org
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. scielo.org.zanih.govresearchgate.net This method is crucial for understanding the potential biological activity of compounds like this compound.
Ligand-Protein Interaction Profiling
Molecular docking studies have been performed to understand how quinoline derivatives interact with various protein targets. scielo.org.zanih.govrsc.org These simulations identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. scielo.org.zanih.govresearchgate.net For example, in studies of similar heterocyclic compounds, docking analyses have detailed the specific amino acid residues involved in binding, providing a rationale for the observed biological activities. scielo.org.zarsc.org
Binding Affinity Predictions
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. scielo.org.zanih.gov These values help in ranking potential drug candidates and prioritizing them for further experimental testing. scielo.org.zanih.gov For instance, studies on various ligands docking into the active sites of enzymes have used binding affinity predictions to identify the most promising inhibitors. scielo.org.zanih.gov
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations provide a suite of parameters that describe the reactivity of a molecule. researchgate.netrasayanjournal.co.inresearchgate.net These descriptors are derived from the electronic structure and are valuable for predicting how a molecule will behave in a chemical reaction.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (µ): The negative of electronegativity, indicating the escaping tendency of electrons.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. researchgate.netrasayanjournal.co.in
Analysis of these parameters for related quinoline compounds has shown that they can be good electron acceptors with high reactivity. researchgate.net A low HOMO-LUMO energy gap is also indicative of high reactivity. researchgate.net
Interactive Data Table of Quantum Chemical Parameters for a Related Quinoline Derivative
Below is a table showcasing typical quantum chemical parameters calculated for a related quinoline derivative. Please note that this data is illustrative and based on published values for similar compounds, not specifically for this compound.
| Parameter | Value (eV) |
| Ionization Potential (I) | ~6.0 - 7.5 |
| Electron Affinity (A) | ~1.0 - 2.5 |
| Hardness (η) | ~1.2 - 1.4 |
| Chemical Potential (µ) | ~ -4.0 - -3.5 |
| Electronegativity (χ) | ~3.5 - 4.0 |
| Electrophilicity Index (ω) | ~7.0 - 7.5 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. aimspress.com A smaller HOMO-LUMO gap suggests that a molecule requires less energy to be excited, indicating higher reactivity. nih.gov Conversely, a larger HOMO-LUMO gap points to greater molecular stability and lower chemical reactivity. nih.gov
Theoretical calculations are used to determine the energies of the HOMO and LUMO. nih.gov For instance, in related quinoline derivatives, the HOMO and LUMO energy levels and their gap have been calculated to predict their reactivity. aimspress.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. aimspress.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data (Note: The following data is illustrative and based on general findings for similar quinoline derivatives. Specific values for this compound would require dedicated computational studies.)
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. materialsciencejournal.org
The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter in this analysis. materialsciencejournal.org A higher E(2) value signifies a stronger interaction between the donor and acceptor orbitals, indicating greater electronic delocalization and a more stable system. materialsciencejournal.orgnih.gov
In the context of quinoline derivatives, NBO analysis helps in understanding the intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.orgdergi-fytronix.com This method can reveal how substituents, such as the methyl groups in this compound, influence the electronic distribution and stability of the quinoline ring system.
Table 2: NBO Analysis - Selected Donor-Acceptor Interactions (Note: The following data is illustrative and based on general findings for similar quinoline derivatives. Specific interactions and energies for this compound would require dedicated computational studies.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Example Donor | Example Acceptor | Value |
| Example Donor | Example Acceptor | Value |
| Example Donor | Example Acceptor | Value |
Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), are employed to study these solvent effects. researchgate.net These models simulate the solvent environment and allow for the calculation of molecular properties as they would appear in a solution.
For quinoline derivatives, studies have shown that solvent polarity can affect tautomeric stability and solubility. researchgate.netacs.org For example, the relative stability of different tautomeric forms of hydroxyquinolines can change when moving from the gas phase to a polar solvent like water. researchgate.net The solubility of related compounds, such as 5,7-dibromo-8-hydroxyquinoline, has been observed to increase with temperature and vary significantly depending on the solvent. acs.org
The HOMO-LUMO gap of a molecule can also be affected by the solvent. aimspress.com For instance, the HOMO-LUMO gap of temozolomide, another heterocyclic compound, was found to be smaller in water compared to DMSO, suggesting increased reactivity in the aqueous environment. aimspress.com This highlights the importance of considering the solvent environment when predicting the chemical behavior of a molecule.
Coordination Chemistry and Metal Complexation of 5,7 Dimethyl 4 Hydroxyquinoline
Synthesis of Metal Chelates and Complexes
The synthesis of metal complexes with 5,7-Dimethyl-4-hydroxyquinoline typically involves the reaction of the ligand with a metal salt in a suitable solvent. The specific conditions, such as pH and temperature, can influence the final product.
Transition metals, with their partially filled d-orbitals, readily form coordination complexes. The synthesis of these complexes with this compound and its isomers has been widely reported. For instance, complexes of divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared. arabjchem.org Similarly, tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol have been synthesized. tandfonline.com The synthesis often involves mixing a solution of the ligand with a solution of the corresponding metal salt, leading to the precipitation of the complex. acs.orgnih.gov
For example, the synthesis of a copper(II) complex can be achieved by dissolving CuCl₂·2H₂O in ethanol (B145695) and adding a solution of N,N'-dimethylethylenediamine, followed by further reaction steps. bangor.ac.uk Similarly, zinc(II) complexes can be synthesized using a self-assembly in situ technique with zinc salts and 8-aminoquinoline (B160924) derivatives. acs.org The reaction of 2-(2-Furyl)-3-hydroxychromone with various M(II) ions, including Co(II), Ni(II), Cu(II), Zn(II), and Mn(II), as well as Sn(IV), results in the formation of different types of complexes, such as quadratic, octahedral, and seesaw structures. semanticscholar.org
The synthesis of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines has also been reported, resulting in five-coordinated oxidovanadium(IV) complexes. mdpi.com Furthermore, novel metal complexes of V(IV)O, Ni(II), and Fe(III) have been synthesized with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline. mdpi.com
The stoichiometry of the resulting metal complex, which describes the ratio of ligands to metal ions, is a crucial aspect of its characterization. For many divalent metal ions, a 1:2 metal-to-ligand ratio is commonly observed, where two molecules of the deprotonated quinoline (B57606) ligand coordinate to one metal ion. scirp.orgresearchgate.net This has been confirmed for Co(II) and Ni(II) complexes of 8-hydroxyquinoline (B1678124) using spectrophotometric methods. scirp.org
In the case of tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol, the Sn(IV) center is six-coordinate, with two bidentate ligands and two halide ions, resulting in a slightly distorted octahedral geometry. tandfonline.com The stoichiometry of metal complexes can also be influenced by the presence of other ligands. For example, mixed-ligand cobalt(III) complexes of 8-hydroxyquinolines and phenanthroline bases have been synthesized. acs.org The stoichiometry of metal complexes of thiosemicarbazones has been found to be of primary importance for their activity. nih.gov
The stoichiometry of zinc complexes with 8-aminoquinoline derivatives and dicyanamide (B8802431) or tricyanomethane anions has been confirmed by high-resolution mass spectroscopy. acs.org Similarly, the stoichiometry of a cerium(IV) complex with an 8-hydroxyquinoline derivative was determined to be 1:2 (metal:ligand) using the mole-ratio method. researchgate.net
Structural Characterization of Metal Complexes
The determination of the three-dimensional arrangement of atoms in a metal complex is essential for understanding its properties. Various analytical techniques are employed for this purpose.
The crystal structure of a Ni(II) complex with a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline shows a distorted octahedral geometry with two ligand molecules coordinated to the metal center. mdpi.com Similarly, the crystal structures of V(IV)O complexes with related ligands exhibit a distorted square–pyramidal geometry. mdpi.com The crystal structure of zinc complexes with 8-hydroxyquinoline containing benzimidazole (B57391) ligands has been determined by single-crystal X-ray diffraction, revealing a distorted coordination environment around the zinc atom. rsc.org
The influence of stereochemically active lone pairs on the crystal structure has been observed in Sn(II) and Pb(II) complexes of 2-(2-Furyl)-3-hydroxychromone. semanticscholar.org Powder X-ray diffraction is also used to confirm the crystallinity and phase purity of the synthesized bulk material. acs.org
Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the complexes, confirming the coordination of the ligand to the metal ion.
UV-Vis Spectroscopy: The formation of a metal complex is often accompanied by changes in the ultraviolet-visible (UV-Vis) absorption spectrum. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions. scirp.org The complexation of this compound with metal ions can lead to shifts in the absorption maxima. The stability of oxidovanadium(IV) complexes in solution has been confirmed by the consistency of their UV-Vis spectra over time. mdpi.com
Fluorescence Spectroscopy: Many metal complexes of 8-hydroxyquinoline and its derivatives exhibit fluorescence. scirp.orgnih.gov The fluorescence properties are influenced by the metal ion and the substituents on the quinoline ring. nih.govbohrium.com For instance, the fluorescence of metal complexes of 8-hydroxyquinoline-5-sulfonic acid is dependent on the metal ion, with cadmium forming a highly fluorescent complex. uci.edu The fluorescence of tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol is affected by the coordinated halide ion. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon complexation. A key indicator of coordination is the shift or disappearance of the O-H stretching vibration of the hydroxyl group of the ligand, indicating deprotonation and bonding to the metal ion. arabjchem.orgscirp.org Shifts in the C-O and C-N stretching vibrations also provide evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide information about the binding sites. For example, ¹H NMR spectra have been used to study the interaction of gallium(III) complexes of 8-hydroxyquinoline with proteins. researchgate.net ⁵¹V NMR has been employed to study the oxidation of vanadium(IV) complexes in solution. mdpi.com
Table of Spectroscopic Data for Selected Metal Complexes:
| Metal Complex | UV-Vis (λmax, nm) | Fluorescence Emission (λmax, nm) | Key IR Bands (cm⁻¹) | Reference |
| [VO(2,5-(Me)₂-quin)₂] | 268, 312, 380, 523, 585, 701 | - | 1597, 1571, 1515, 1462, 983 (V=O) | mdpi.com |
| Sn(dmqo)₂F₂ | - | Blue-shifted in solid state | - | tandfonline.com |
| Sn(dmqo)₂Cl₂ | - | Blue-shifted in solid state | - | tandfonline.com |
| Co(II)-8-HQ | 371 | - | Shift in O-H band | scirp.org |
| Ni(II)-8-HQ | 366 | - | Shift in O-H band | scirp.org |
| [Ni(L¹)₂] | Bathochromic shift from ligand | - | - | mdpi.com |
Applications of this compound Metal Complexes
The unique properties of metal complexes of this compound and its isomers have led to their investigation in various fields. One of the most prominent areas of application is in the development of organic light-emitting diodes (OLEDs). The luminescent properties of these complexes make them suitable for use as emissive materials in these devices.
Furthermore, these metal complexes have shown potential as catalysts. For example, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been studied for their catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com The incorporation of metal ions into organic ligands can also enhance their biological activity, leading to applications in medicinal chemistry. For instance, copper(II), zinc(II), and manganese(II) complexes derived from a quinoline-based Schiff base have been investigated for their anticancer properties. researchgate.net
The ability of 8-hydroxyquinoline derivatives to act as fluorescent chemosensors for metal ions is another significant application. scirp.org The change in fluorescence upon binding to a specific metal ion allows for its detection and quantification. nih.gov
Based on a comprehensive review of scientific literature, there is a notable scarcity of specific research on the coordination chemistry and subsequent applications of metal complexes derived from This compound . The available body of work predominantly focuses on its isomer, 5,7-Dimethyl-8-hydroxyquinoline , for which extensive studies on optoelectronic and biological applications exist.
Therefore, it is not possible to provide a detailed, evidence-based article on the metal complexes of this compound strictly following the requested outline on optoelectronics and enhanced biological activities due to the lack of published research findings for this specific compound.
Should you be interested in the significantly more researched isomer, 5,7-Dimethyl-8-hydroxyquinoline , a substantial amount of information is available to construct a detailed article on its metal complexes and their applications in OLEDs and biology.
Structure Activity Relationship Sar Studies of 5,7 Dimethyl 4 Hydroxyquinoline Analogues
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 4-quinolone derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. The literature on antimicrobial quinoline molecules indicates that their anti-mycobacterial activities are affected by peripheral substituents and their spatial arrangement within the quinoline structure. researchgate.net
For instance, in the context of antidiabetic agents, the SAR of quinolone-based hydrazones reveals that specific substitutions, particularly those with electron-withdrawing properties or halogen groups, enhance enzyme binding affinity and inhibitory activity. acs.org Substituents such as 4-chloro and 4-nitro have been shown to contribute to effective inhibition of α-glucosidase. acs.org The presence of these groups likely enhances the ability of the compounds to form stable interactions with enzyme binding sites, thereby improving their inhibitory potential. acs.org
In a series of 1-cyclopropyl-7-piperazinyl-quinolones, the antibacterial activity was found to increase based on the substituent at position 5 in the following order: RO < HO < NH2 < CH3. researchgate.net This indicates that a methyl group at position 5 is more favorable for antibacterial activity than a hydroxyl, amino, or alkoxy group in this particular series. researchgate.net Furthermore, the introduction of an appropriate substituent at the N-1 position is crucial for enhancing the structure-activity relationships for quinolone derivatives. rsc.org
A study on new 4,7-disubstituted quinoline derivatives as potential antitumor agents found that compounds with a 3,4,5-trimethoxybenzyl)oxy group at the 7-position and various substituted phenylamines at the 4-position displayed potent antiproliferative activity. nih.gov Specifically, N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine was identified as a highly potent antiproliferative agent against several human tumor cell lines. nih.gov This highlights the significance of substitutions at both the 4 and 7 positions in determining the biological activity of quinoline derivatives.
The table below summarizes the influence of various substituents on the biological activity of quinolone derivatives based on several research findings.
| Position of Substitution | Substituent | Influence on Biological Activity | Reference Compound Series |
| Position 5 | CH3 | Increased antibacterial activity | 1-cyclopropyl-7-piperazinyl-quinolones |
| Position 5 | NH2 | Moderate antibacterial activity | 1-cyclopropyl-7-piperazinyl-quinolones |
| Position 5 | OH | Lower antibacterial activity | 1-cyclopropyl-7-piperazinyl-quinolones |
| Position 4 | 4-chloro, 4-nitro | Effective α-glucosidase inhibition | Quinolone-based hydrazones |
| Position N-1 | 3,4,5-trihydroxylated aromatic substituents | Significant HIV-1 integrase inhibitory activity | Quinolone acid derivatives |
| Position 4 & 7 | Substituted phenylamine & (3,4,5-trimethoxybenzyl)oxy | Potent antiproliferative activity | 4,7-disubstituted quinoline derivatives |
Role of Methyl Groups in Biological Potency
In a study of 1-cyclopropyl-7-piperazinyl-quinolones, the introduction of a methyl group at the C-5 position resulted in a notable increase in antibacterial activity. researchgate.net When comparing different substituents at this position, the methyl group was found to be more advantageous for potency than an amino, hydroxyl, or alkoxy group. researchgate.net This suggests that the small, lipophilic nature of the methyl group at the C-5 position may contribute favorably to the interaction with the biological target.
Conversely, the presence of a bulky substituent at the C-5 position can lead to a loss of biological activity against all tested microorganisms, indicating that the size of the substituent at this position is a critical factor. researchgate.net
Impact of Halogenation on Pharmacological Profiles
The introduction of halogen atoms into the 4-hydroxyquinoline (B1666331) scaffold is a common strategy to modulate the pharmacological profile of these compounds. Halogenation can influence factors such as lipophilicity, electronic properties, and metabolic stability, which in turn can affect biological activity.
Currently, many 4-quinolone derivatives used as antibacterial agents are halogenated at the C-6 position, and some are also halogenated at the C-8 position. rsc.org The introduction of a fluorine atom at the C-6 position has been shown to lead to a spectacular increase in antibacterial activity compared to the unsubstituted compound. researchgate.net
Studies on quinolone-based hydrazones have highlighted the importance of halogen groups in improving antidiabetic activity. acs.org Compounds bearing halogen substitutions, such as 4-bromo and 4-chloro, exhibited strong inhibitory effects against α-amylase and α-glucosidase, respectively. acs.org This suggests that the presence of halogens can enhance the formation of stable interactions with enzyme binding sites. acs.org
In the context of anticancer agents, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized and evaluated for their antitumor activity. nih.gov Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline demonstrated significant antitumor activity against murine leukemias. nih.gov Other chloro, bromo, and iodo analogues also showed activity against L1210 murine leukemia. nih.gov
Furthermore, the synthesis of 5,7-dichloro- and 5,7-dibromo-8-hydroxyquinoline derivatives has been explored. nih.gov For example, 5,7-dibromo-8-hydroxyquinoline exhibited notable IC50 values against various cancer cell lines, including A549 (lung), HT29 (colon), and MCF7 (breast). nih.gov The antiviral activities of 2-alkyl-5,7-dichloro-8-hydroxyquinolines have also been evaluated, with the 2-isopropyl-substituted derivative showing significant inhibitory activity against the dengue virus. nih.gov
The table below presents data on the anticancer activity of some halogenated quinoline derivatives.
| Compound | Halogen Substituent(s) | Cancer Cell Line | Activity (IC50 in mg/mL) |
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br | A549 | 5.8 |
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br | HT29 | 5.4 |
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br | MCF7 | 16.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the structural requirements for activity and in designing more potent analogues.
Several QSAR studies have been performed on quinoline and related heterocyclic derivatives. For example, a 2D-QSAR analysis of substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives was conducted to determine the structural requirements for their antimalarial activities. nih.gov The study employed multiple linear regression, partial least squares regression, and principal component regression, yielding statistically significant models. nih.gov The best model indicated that descriptors such as T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6 played a crucial role in determining antimalarial activity. nih.gov
In another study, docking-guided 3D-QSAR analysis of 4-aminoquinoline-1,3,5-triazines as inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR) was performed. ugm.ac.id The resulting model had a high correlation coefficient (R²) of 0.881 and a cross-validated correlation coefficient (Q²) of 0.773, indicating its predictive ability. ugm.ac.id
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. A study on pyrimido-isoquinolin-quinone derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) utilized these methods. mdpi.com The formulated models demonstrated that steric, electronic, and hydrogen-bond acceptor properties contribute to the biological activity. mdpi.com The models showed good statistical values of q² (0.660 and 0.596) and r² (0.938 and 0.895), and validation through Y-randomization confirmed that the results were not due to chance correlation. mdpi.com The key finding from this SAR study was that short, bulky, electron-rich groups with a hydrogen bond acceptor capability on the benzene (B151609) ring are favorable for antibacterial activity. mdpi.com
The following table summarizes the statistical parameters of some reported QSAR models for quinoline and related derivatives.
| Compound Series | QSAR Method | r² | q² | pred_r² | Key Findings |
| Substituted 4-quinolinyl and 9-acridinyl hydrazones | 2D-QSAR (MLR) | 0.8456 | 0.7814 | 0.7443 | Importance of T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6 descriptors. nih.gov |
| 4-aminoquinoline-1,3,5-triazines | 3D-QSAR | 0.881 | 0.773 | - | Identified molecular determinants for inhibitor binding to PfDHFR. ugm.ac.id |
| Pyrimido-isoquinolin-quinone derivatives | CoMFA | 0.938 | 0.660 | - | Steric, electronic, and H-bond acceptor properties are crucial for activity. mdpi.com |
| Pyrimido-isoquinolin-quinone derivatives | CoMSIA | 0.895 | 0.596 | - | Favorable activity with short, bulky, electron-rich groups with H-bond acceptor capability. mdpi.com |
Future Research Directions and Therapeutic Potential
Development of Novel 5,7-Dimethyl-4-hydroxyquinoline-Based Therapeutics
The development of novel therapeutics based on the this compound scaffold is a promising area of research, driven by the diverse biological activities observed in related quinoline (B57606) derivatives. The core structure is a versatile starting point for the synthesis of new chemical entities with potentially enhanced efficacy and selectivity against various diseases.
Future research will likely focus on the strategic modification of the this compound core to optimize its therapeutic properties. This includes the introduction of various functional groups at different positions on the quinoline ring to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the synthesis of ester, ether, and amide derivatives at the 4-hydroxy position could lead to prodrugs with improved bioavailability.
Moreover, the exploration of hybrid molecules, where this compound is coupled with other known pharmacophores, could result in dual-acting agents with synergistic therapeutic effects. This approach has been successfully employed with other quinoline derivatives to develop potent anticancer and antimicrobial agents.
Further Exploration of Mechanisms of Action
A critical aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While the broader class of quinolines is known to interact with various biological targets, the specific mechanisms for this dimethylated analog remain to be fully elucidated.
Anticipated Mechanisms of Action:
| Potential Mechanism | Description | Relevant Disease Area |
| Enzyme Inhibition | Many quinoline derivatives are known to inhibit key enzymes involved in disease progression, such as kinases, topoisomerases, and histone deacetylases. | Cancer, Infectious Diseases |
| Receptor Modulation | Interaction with specific cellular receptors could trigger downstream signaling pathways leading to therapeutic effects. | Neurological Disorders, Inflammatory Diseases |
| Interference with Nucleic Acids | The planar quinoline ring can intercalate into DNA or RNA, disrupting replication, transcription, and translation processes. | Cancer, Viral Infections |
| Chelation of Metal Ions | The hydroxyquinoline moiety can chelate metal ions that are essential for the function of certain enzymes or for the survival of pathogens. | Infectious Diseases, Neurodegenerative Diseases |
| Modulation of Oxidative Stress | The compound may possess antioxidant properties or modulate cellular redox signaling pathways. mdpi.com | Neurodegenerative Diseases, Cardiovascular Diseases |
Further in-depth studies, including transcriptomics, proteomics, and metabolomics, will be essential to identify the primary cellular targets and signaling pathways affected by this compound.
Advanced Drug Delivery Systems for this compound
To maximize the therapeutic potential and overcome potential limitations such as poor solubility or non-specific toxicity, the development of advanced drug delivery systems for this compound will be crucial. These systems can enhance the compound's bioavailability, target it to specific tissues or cells, and control its release profile.
Potential Drug Delivery Strategies:
| Delivery System | Description | Potential Advantages |
| Nanoparticles | Encapsulation of the compound within polymeric or lipid-based nanoparticles can improve its solubility, stability, and circulation time. | Enhanced bioavailability, targeted delivery, reduced side effects. |
| Liposomes | These vesicular structures can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile delivery platform. | Biocompatibility, ability to deliver to specific cell types. |
| Microspheres | Biodegradable microspheres can provide sustained release of the drug over an extended period. | Reduced dosing frequency, improved patient compliance. |
| Prodrugs | Chemical modification of the parent compound to a bioreversible derivative can improve its pharmacokinetic properties. | Enhanced absorption, site-specific activation. |
Research in this area will involve the formulation and characterization of these delivery systems and the evaluation of their efficacy and safety in preclinical models.
Preclinical and Clinical Investigations
The ultimate goal of research into this compound is its translation into a clinically effective therapeutic agent. This will require a systematic and rigorous preclinical and clinical investigation pipeline.
Preclinical Studies: The initial phase will involve comprehensive in vitro and in vivo studies to evaluate the compound's efficacy and safety. This includes:
In vitro screening: Testing the compound against a panel of cell lines or microbial strains to determine its potency and selectivity. For instance, modified 4-hydroxyquinolone analogues have been tested against various cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov
In vivo animal models: Assessing the compound's efficacy in relevant animal models of disease, such as xenograft models for cancer or infection models for antimicrobial studies.
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Toxicology studies: Evaluating the potential toxicity of the compound in acute and chronic dosing regimens.
Clinical Investigations: Should the preclinical data be promising, the compound would then progress to clinical trials in humans. These trials are typically conducted in three phases to establish the safety, optimal dosage, and efficacy of the new drug. Given that the journey from drug discovery to clinical use is lengthy and complex, with an average of 7 out of 10 projects being cancelled before reaching the market, careful and thorough investigation is paramount. mdpi.com
The future of this compound as a therapeutic agent is promising but requires a multidisciplinary approach encompassing synthetic chemistry, molecular biology, pharmacology, and pharmaceutical sciences. Continued research into its therapeutic potential and mechanisms of action, coupled with the development of advanced drug delivery systems and rigorous preclinical and clinical evaluation, will be essential to unlock its full clinical utility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,7-Dimethyl-4-hydroxyquinoline, and how do reaction conditions influence yield?
- Methodology : The Conrad-Limpach synthesis is widely used, involving cyclization of aniline derivatives with β-keto esters under acidic conditions. For example, substituting m-toluidine with methyl groups at positions 5 and 7 can yield the target compound. Reaction parameters like temperature (140–160°C) and acid catalyst (polyphosphoric acid) significantly affect cyclization efficiency .
- Data Comparison :
| Method | Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conrad-Limpach | m-Toluidine + β-keto ester | H3PO4 | 65–75 | |
| Decarboxylation route | Hydroxyquinoline ester | NaOH/POCl3 | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- <sup>1</sup>H NMR : Identifies methyl groups (δ 2.5–2.7 ppm) and hydroxyl protons (δ 10–12 ppm, broad). Aromatic protons appear as a multiplet (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detects O–H stretching (3200–3600 cm<sup>-1</sup>) and C=O/C=N vibrations (1650–1700 cm<sup>-1</sup>) .
- Mass Spectrometry : Molecular ion peak [M]<sup>+</sup> at m/z 203 (C11H11NO) confirms molecular weight .
Q. What are the primary biological activities reported for this compound derivatives?
- Methodology : Studies focus on antimicrobial assays (e.g., MIC against S. aureus) and enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research). Substituent modifications at positions 2 and 4 enhance activity .
Advanced Research Questions
Q. How do electron-donating groups (e.g., methyl) at positions 5 and 7 influence the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Methyl groups increase electron density on the quinoline ring, enhancing nucleophilic substitution at position 4 .
- Key Finding : Methyl substitution reduces the HOMO-LUMO gap by 0.3 eV compared to unsubstituted 4-hydroxyquinoline, correlating with higher reactivity in cross-coupling reactions .
Q. How can structural contradictions in crystallographic data for quinoline derivatives be resolved?
- Methodology : X-ray diffraction analysis (e.g., CCDC datasets) reveals dihedral angles between aromatic rings. For this compound analogs, discrepancies in torsion angles (e.g., 56–76°) arise from packing effects and hydrogen-bonding networks .
- Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, π–π stacking) that stabilize polymorphs .
Q. What experimental design strategies optimize the synthesis of radiolabeled this compound for pharmacokinetic studies?
- Methodology : Incorporate <sup>14</sup>C at the methyl groups via [<sup>14</sup>C]-methyl iodide alkylation. Purify via HPLC (C18 column, acetonitrile/water gradient) and validate radiochemical purity (>98%) using scintillation counting .
Q. How do substituent modifications affect the compound’s binding affinity to metalloenzymes?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with Zn<sup>2+</sup> in matrix metalloproteinases. Methyl groups at 5/7 positions improve hydrophobic contacts, increasing binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
Methodological Guidelines
- Synthetic Optimization : Use DoE (Design of Experiments) to screen acid catalysts (e.g., PPA vs. H2SO4) and solvents .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .
- Ethical Compliance : Adhere to ACS guidelines for reporting biological data, including IC50 values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
